7-Dimethylaminocoumarin-4-acetic acid

Photoelectrochemistry Dye-Sensitized Solar Cells Ultrafast Spectroscopy

Procure 7-Dimethylaminocoumarin-4-acetic acid (DMACA, CAS 80883-54-1) for its unique photophysical profile. Unlike 7-hydroxycoumarin analogs, DMACA's 7-dimethylamino group stabilizes a TICT state, enabling quantifiably different electron-transfer dynamics and spectral overlap with acceptors like NBD. This makes it the validated choice for FRET substrates (e.g., MMP-3 inhibitor screening, kcat/Km = 2.14×10⁴ M⁻¹s⁻¹) and as a model dye for semiconductor sensitization studies. Its 4-acetic acid handle ensures straightforward, high-yield bioconjugation for quantitative fluorescence assays.

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
CAS No. 80883-54-1
Cat. No. B1303068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Dimethylaminocoumarin-4-acetic acid
CAS80883-54-1
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O
InChIInChI=1S/C13H13NO4/c1-14(2)9-3-4-10-8(5-12(15)16)6-13(17)18-11(10)7-9/h3-4,6-7H,5H2,1-2H3,(H,15,16)
InChIKeyHQMBLJOHUDYJLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Dimethylaminocoumarin-4-acetic Acid (DMACA) CAS 80883-54-1: Core Fluorescent Probe for Protease FRET Assays and Photoelectrochemical Studies


7-Dimethylaminocoumarin-4-acetic acid (DMACA, CAS 80883-54-1) is a blue-emitting coumarin fluorophore characterized by an intramolecular charge transfer (ICT) excited state [1]. Its core structure consists of a coumarin backbone modified with a 7-dimethylamino electron-donating group and a 4-acetic acid handle for bioconjugation. DMACA serves as a versatile fluorescent probe and energy transfer donor in FRET-based protease assays [2] and as a model sensitizer in interfacial electron transfer studies on semiconductor nanoparticles [3]. Its procurement value for research laboratories stems from its well-defined spectral properties and its role as a critical building block in the synthesis of advanced fluorogenic substrates and labeled biomolecules.

Why Generic 7-Aminocoumarin or Hydroxycoumarin Substitution is Inappropriate for Specific DMACA-Based Assays


Substituting 7-Dimethylaminocoumarin-4-acetic acid with a structurally similar analog like 7-hydroxycoumarin-4-acetic acid (HCA) or 7-aminocoumarin-4-acetic acid (ACA) is not equivalent due to quantifiable differences in excited-state behavior and electron transfer efficiency [1]. The presence of the 7-dimethylamino group in DMACA stabilizes a twisted intramolecular charge transfer (TICT) state in polar environments, a photophysical pathway absent in HCA [1]. This structural nuance directly impacts performance in applications such as semiconductor sensitization, where DMACA exhibits a lower electron injection efficiency compared to HCA [1]. Furthermore, in FRET-based protease assays, DMACA's spectral overlap with specific acceptors like NBD is a key design feature that cannot be replicated by other coumarins without altering assay sensitivity and kinetic parameters [2].

Quantitative Evidence Guide for 7-Dimethylaminocoumarin-4-acetic Acid (DMACA) Differentiation vs. Key Comparators


DMACA vs. HCA: Lower Electron Injection Efficiency but Faster Back Electron Transfer on TiO2 Nanoparticles

A direct head-to-head comparison using ultrafast transient absorption spectroscopy revealed that 7-hydroxycoumarin-4-acetic acid (HCA) exhibits a higher electron injection efficiency into TiO2 nanoparticles than 7-dimethylaminocoumarin-4-acetic acid (DMACA) [1]. This difference is attributed to the ability of DMACA to populate a twisted intramolecular charge transfer (TICT) state, which localizes charge away from the nanoparticle surface, whereas HCA exists solely in an ICT state that facilitates efficient injection [1]. Consequently, the back electron transfer (BET) rate is slower for the HCA/TiO2 system compared to the DMACA/TiO2 system, as determined by the decay kinetics of the cation radical and conduction band electron [1].

Photoelectrochemistry Dye-Sensitized Solar Cells Ultrafast Spectroscopy

DMACA-Containing FRET Substrate Exhibits Defined Catalytic Efficiency for Stromelysin (MMP-3) Screening

A fluorogenic FRET substrate incorporating 7-dimethylaminocoumarin-4-acetate (DMC) as the donor and NBD as the acceptor, NBD-Arg-Pro-Lys-Pro-Leu-Ala-Nva-Trp-Lys(DMC)-NH2, was developed for stromelysin (MMP-3) . This substrate exhibits a catalytic efficiency constant (kcat/Km) of 2.14 x 10⁴ M⁻¹s⁻¹ . The substrate was designed based on the high fluorescence yield of DMC and the efficient energy transfer due to spectral overlap between DMC emission and NBD excitation [1]. In competition assays, this fluorogenic substrate demonstrated a relative kcat/Km that is one half that of the unmodified parent peptide, indicating a quantifiable, albeit acceptable, impact on enzyme kinetics for the benefit of fluorescence detection [1].

Protease Assays FRET High-Throughput Screening MMP-3

Fluorescence Quantum Yield of DMACA in a Peptide Conjugate: A Defined Benchmark for Assay Design

The fluorescence quantum yield of DMACA, when conjugated to a lysine residue within an Fmoc-protected peptide (Fmoc-Lys(DMACA)-OH), has been experimentally determined to be 0.44 at a concentration of 2.9 μM [1]. This value provides a crucial benchmark for quantifying the fluorescence efficiency of DMACA in a biologically relevant context, which is essential for designing assays where signal intensity directly correlates with analyte concentration [1]. The compound's excitation and emission maxima for this conjugate are 375 nm and 464 nm, respectively [1].

Fluorescence Spectroscopy Peptide Labeling Quantum Yield

Optimized Application Scenarios for 7-Dimethylaminocoumarin-4-acetic Acid (DMACA) Based on Quantitative Differentiation


High-Throughput Screening of MMP-3 Inhibitors Using a DMACA-Based FRET Substrate

Leveraging the defined catalytic efficiency of the DMACA-containing FRET substrate (kcat/Km = 2.14 x 10⁴ M⁻¹s⁻¹) , this compound is ideally suited for routine, high-throughput screening of stromelysin (MMP-3) inhibitors. The quantifiable impact on enzyme kinetics (relative kcat/Km = 0.5 compared to parent peptide) [1] provides a validated baseline for assay development, ensuring reliable and reproducible inhibitor profiling in 96-well plate formats.

Investigating Structure-Function Relationships in Interfacial Electron Transfer on TiO2 Surfaces

DMACA serves as a specific model dye for fundamental studies of interfacial electron transfer dynamics, particularly when comparing the effect of a dimethylamino substituent versus a hydroxyl group (as in HCA) . Its ability to access a TICT state leads to a quantifiably lower electron injection efficiency and faster back electron transfer compared to HCA on TiO2 nanoparticles . This makes DMACA a valuable tool for researchers aiming to understand the mechanistic role of molecular structure in dye-sensitized photoelectrochemical devices.

Synthesis of Peptide and Protein Conjugates with Defined Fluorescence Quantum Yield

The 4-acetic acid moiety of DMACA enables straightforward conjugation to primary amines on peptides and proteins, forming stable amide bonds. The resulting conjugates, such as Fmoc-Lys(DMACA)-OH, exhibit a well-defined fluorescence quantum yield of 0.44 . This quantitative benchmark supports the development of quantitative fluorescence-based assays where precise signal calibration is required, enabling accurate measurements of binding events or enzymatic activities in biochemical and cell biology research.

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